Benzothiazolium, 3-ethyl-2-(ethylthio)-, ethyl sulfate
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Overview
Description
Benzothiazolium, 3-ethyl-2-(ethylthio)-, ethyl sulfate is a chemical compound belonging to the benzothiazolium family This compound is characterized by the presence of a benzothiazole ring, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazolium, 3-ethyl-2-(ethylthio)-, ethyl sulfate typically involves the reaction of 3-ethyl-2-(ethylthio)benzothiazole with ethyl sulfate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
- Dissolve 3-ethyl-2-(ethylthio)benzothiazole in ethanol.
- Add ethyl sulfate to the solution.
- Heat the mixture to a specific temperature (e.g., 60-80°C) for a certain period (e.g., 2-4 hours).
- Cool the reaction mixture and isolate the product by filtration or crystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and more efficient purification techniques. The use of automated systems and continuous flow reactors can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzothiazolium, 3-ethyl-2-(ethylthio)-, ethyl sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions (e.g., acidic or basic media).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Benzothiazolium, 3-ethyl-2-(ethylthio)-, ethyl sulfate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzothiazolium, 3-ethyl-2-(ethylthio)-, ethyl sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
- Benzothiazolium, 3-ethyl-2-(7-(3-ethyl-2(3H)-benzothiazolylidene)-1,3,5-heptatrienyl)-
- Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2-benzothiazolinylidene)-2-methylpropenyl]-iodide
Comparison: Benzothiazolium, 3-ethyl-2-(ethylthio)-, ethyl sulfate is unique due to the presence of the ethylthio group and the ethyl sulfate counterion. These structural features contribute to its distinct chemical and biological properties, such as enhanced solubility and specific reactivity patterns. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it suitable for specific applications in research and industry.
Properties
CAS No. |
40567-23-5 |
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Molecular Formula |
C13H19NO4S3 |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
3-ethyl-2-ethylsulfanyl-1,3-benzothiazol-3-ium;ethyl sulfate |
InChI |
InChI=1S/C11H14NS2.C2H6O4S/c1-3-12-9-7-5-6-8-10(9)14-11(12)13-4-2;1-2-6-7(3,4)5/h5-8H,3-4H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI Key |
ZYOSHLCKKQCQKN-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C(SC2=CC=CC=C21)SCC.CCOS(=O)(=O)[O-] |
Origin of Product |
United States |
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